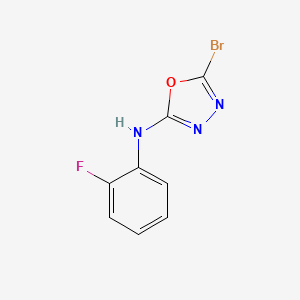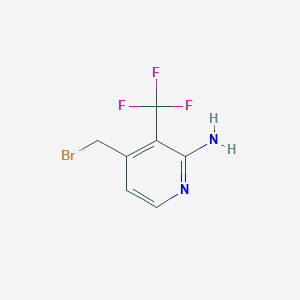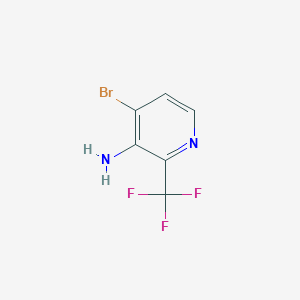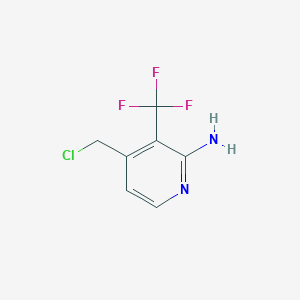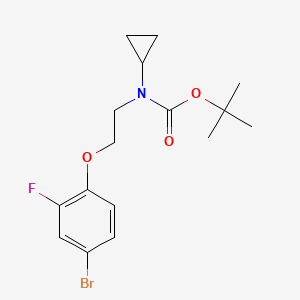
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,7-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The molecular formula of Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is C16H21BrFNO3 . Its molecular weight is 374.24 g/mol . Other physical and chemical properties such as color and form are reported, but specific values are not provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is involved in the synthesis of various biologically active compounds. For instance, it serves as an important intermediate in the synthesis of omisertinib (AZD9291), a compound used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Chemical Reactions and Derivatives
- This compound is utilized in various chemical reactions, including acylation, nucleophilic substitution, and reduction. The synthesis process often includes several steps with an emphasis on optimizing yield and purity (Wu, 2011).
Structural Studies
- The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, has been studied for its relevance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Application in Synthesizing Medicinal Compounds
- Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is a key intermediate in the synthesis of various medicinal compounds, including those with potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19(12-5-6-12)8-9-21-14-7-4-11(17)10-13(14)18/h4,7,10,12H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSGDSIDLGHQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



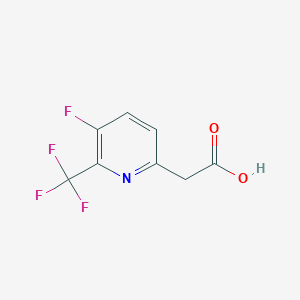
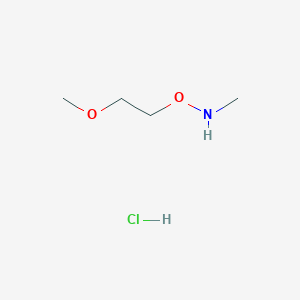
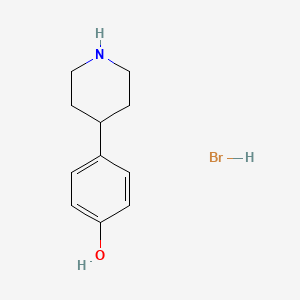
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)



